molecular formula C22H24O11 B8199107 hesperitin-7-O-beta-D-glucoside

hesperitin-7-O-beta-D-glucoside

Cat. No.: B8199107
M. Wt: 464.4 g/mol
InChI Key: ADSYMQORONDIDD-KTTVMXGCSA-N
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Description

Hesperetin-7-O-beta-D-glucoside is a flavonoid glycoside derived from hesperetin, a naturally occurring flavonoid found in citrus fruits. This compound is known for its potential health benefits and is used in various scientific research applications. It is a precursor for synthesizing neohesperidin dihydrochalcone, a sweetener with significant commercial value .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hesperetin-7-O-beta-D-glucoside can be synthesized using an immobilized enzyme catalysis platform. This involves the use of immobilized rhamnosidase on Fe3O4@graphene oxide to hydrolyze a soluble hesperidin-Cu(II) complex into hesperetin-7-O-beta-D-glucoside-Cu(II). Ammonium hydroxide is then used as a ligand dissociation agent to obtain pure hesperetin-7-O-beta-D-glucoside .

Industrial Production Methods

The industrial production of hesperetin-7-O-beta-D-glucoside typically involves the use of biocatalysis techniques. The process is optimized for enzyme activity at different pH levels and temperatures, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hesperetin-7-O-beta-D-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants.

    Reduction: Typically involves the use of reducing agents like sodium borohydride.

    Substitution: This includes nucleophilic substitution reactions where the glucoside moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Nucleophilic reagents such as sodium methoxide are used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of hesperetin-7-O-beta-D-glucoside, which can be used for further chemical modifications or applications in different fields .

Scientific Research Applications

Hesperetin-7-O-beta-D-glucoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hesperetin-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. One possible mechanism is the promotion of nitric oxide production, which relaxes blood vessels and improves blood flow. This vasodilatory effect is mediated through the activation of nervous system thermal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Hesperetin: The aglycone form of hesperetin-7-O-beta-D-glucoside.

    Naringenin: Another flavonoid with similar antioxidant properties.

    Eriodictyol: A flavonoid with comparable biological activities.

Uniqueness

Hesperetin-7-O-beta-D-glucoside is unique due to its high water solubility and stability, which makes it more suitable for various applications compared to its aglycone form, hesperetin .

Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15?,17-,19-,20+,21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSYMQORONDIDD-KTTVMXGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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